molecular formula C15H22N2O B1529422 adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol CAS No. 1412434-54-8

adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B1529422
CAS RN: 1412434-54-8
M. Wt: 246.35 g/mol
InChI Key: LVPKFSSLNPSSEY-UHFFFAOYSA-N
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Description

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with a molecular weight of 230.35 . It is a solid substance stored in a refrigerator .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized in the reaction of 1-(isocyanatomethyl)adamantane with 3- or 4-aminopyrazoles under mild conditions in 67-92% yields .


Molecular Structure Analysis

The molecular structure of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is complex, with a molecular formula of C15H22N2O . The InChI Code is 1S/C15H22N2/c1-11-2-3-16-17(11)10-15-7-12-4-13(8-15)6-14(5-12)9-15/h2-3,12-14H,4-10H2,1H3 .


Physical And Chemical Properties Analysis

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a solid substance stored in a refrigerator . It has a molecular weight of 230.35 .

Scientific Research Applications

Inhibitors of Human Soluble Epoxide Hydrolase (sEH)

Adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol: has been studied for its inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. Inhibitors of sEH are considered potential therapeutic agents for treating hypertension and kidney disease, as well as inflammatory and painful conditions .

Anti-Inflammatory and Analgesic Applications

Compounds containing the pyrazole moiety, such as adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol , exhibit significant anti-inflammatory and analgesic properties. These compounds are being investigated for their potential to treat conditions that require anti-inflammatory and pain-relieving medications .

Antitumor Activity

The pyrazole derivatives have shown promise in antitumor research. The unique structure of adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol allows it to bind to various enzymes and receptors, potentially inhibiting the growth of cancer cells .

Antiviral Properties

Research has indicated that pyrazole-containing compounds can exhibit antiviral properties. This makes adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol a candidate for further study in the development of antiviral drugs .

Inhibition of Kinases

This compound has been explored as an inhibitor of various kinases, which are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can be a strategy for treating diseases like cancer and neurodegeneration .

Treatment of Neurodegenerative Diseases

The inhibition of kinase JNK3 with structures containing adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol is a promising strategy in the treatment of neurodegenerative diseases. This approach could lead to the development of new medications for conditions such as Alzheimer’s disease .

Dual Inhibitors of COX-2 and sEH

Some ureas containing the pyrazole group have been studied as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH. This dual inhibition can have therapeutic benefits in treating conditions that involve inflammation and pain .

Synthetic Chemistry and Catalysis

The compound is also significant in synthetic chemistry, where it can be used as a building block for the synthesis of more complex molecules. Its unique structure can facilitate the development of new catalytic processes, potentially leading to more efficient and eco-friendly chemical reactions .

properties

IUPAC Name

1-adamantyl-(2-methylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-17-13(2-3-16-17)14(18)15-7-10-4-11(8-15)6-12(5-10)9-15/h2-3,10-12,14,18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPKFSSLNPSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C23CC4CC(C2)CC(C4)C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1412434-54-8
Record name adamantan-1-yl(1-methyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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